Dotefonium

Description

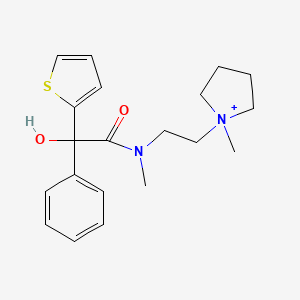

Dotefonium bromide (CAS: 26058-50-4) is a quaternary ammonium compound classified as an antispasmodic agent. Its molecular formula is C₂₀H₂₇BrN₂O₂S, featuring a pyrrolidinium core, a thiophene ring, and a phenyl group (). The compound’s structure includes a positively charged nitrogen atom, which facilitates interaction with muscarinic acetylcholine receptors, contributing to its spasmolytic effects. Clinically, it is used to alleviate smooth muscle spasms in the gastrointestinal and urinary tracts ().

Properties

CAS No. |

793604-71-4 |

|---|---|

Molecular Formula |

C20H27N2O2S+ |

Molecular Weight |

359.5 g/mol |

IUPAC Name |

2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide |

InChI |

InChI=1S/C20H27N2O2S/c1-21(12-15-22(2)13-6-7-14-22)19(23)20(24,18-11-8-16-25-18)17-9-4-3-5-10-17/h3-5,8-11,16,24H,6-7,12-15H2,1-2H3/q+1 |

InChI Key |

JTZHVSMDSHENLZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dotefonium involves several steps, typically starting with the reaction of hydroxyphenyl and thiophenyl compounds. The process includes the following steps:

Initial Reaction: The hydroxyphenyl compound reacts with a thiophenyl compound under controlled conditions to form an intermediate product.

Intermediate Formation: The intermediate product undergoes further reactions, including methylation and acetylation, to form the final Dotefonium compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production of Dotefonium often involves large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Dotefonium undergoes various chemical reactions, including:

Oxidation: Dotefonium can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include oxidized derivatives of the original compound.

Reduction: Reduction of Dotefonium can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of the compound.

Substitution: Dotefonium can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and alkylating agents.

Scientific Research Applications

Dotefonium has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: Dotefonium is used in studies involving cell signaling and metabolic pathways.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.

Industry: Dotefonium is used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Dotefonium involves its interaction with specific molecular targets in biological systems. It binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for maintaining cellular functions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Fazadinium Bromide

- Molecular Formula : C₂₈H₂₄N₆·2Br

- Structure : Contains an azobis(imidazo[1,2-a]pyridinium) core. Unlike Dotefonium, Fazadinium lacks a thiophene ring but shares the quaternary ammonium moiety ().

- Mechanism : Acts as a competitive nicotinic acetylcholine receptor antagonist, primarily used as a neuromuscular blocking agent during anesthesia ().

- Key Difference : While both are quaternary ammonium salts, Fazadinium’s azobis structure confers longer duration of action, making it suitable for surgical paralysis rather than spasm relief ().

Decamethonium Bromide

- Molecular Formula : C₁₆H₃₈N₂·2Br

- Structure : A bis-quaternary ammonium compound with a decamethylene chain. Lacks aromatic rings present in Dotefonium ().

- Mechanism : Depolarizing neuromuscular blocker, binding to nicotinic receptors and causing sustained depolarization.

- Key Difference : Structural simplicity (linear chain vs. heterocyclic rings) results in rapid onset but short duration, limiting its use to brief surgical procedures ().

Functional Analogues

Doxacurium Chloride

- Molecular Formula : C₅₆H₇₈Cl₂N₂O₁₆

- Structure: Benzylisoquinolinium derivative with two quaternary ammonium groups.

- Mechanism: Non-depolarizing neuromuscular blocker with high potency and prolonged duration, used in major surgeries ().

- Key Difference : Larger molecular size and dual charged groups enhance affinity for nicotinic receptors, contrasting with Dotefonium’s muscarinic selectivity ().

Cyclobenzaprine Hydrochloride

- Molecular Formula : C₂₀H₂₁N·HCl

- Structure : Tricyclic amine without quaternary ammonium groups.

- Mechanism: Central-acting muscle relaxant via serotonin and norepinephrine reuptake inhibition.

- Key Difference : Unlike Dotefonium, Cyclobenzaprine acts centrally and is used for skeletal muscle spasms ().

Pharmacological and Physicochemical Comparison

Notes:

- Collision Cross Section (CCS) : Dotefonium’s CCS of 180.8 Ų () suggests a compact structure compared to larger molecules like Doxacurium, influencing tissue penetration and bioavailability.

- Charge Distribution : Dotefonium’s single quaternary nitrogen vs. Doxacurium’s dual charges affects receptor binding kinetics ().

Research Findings and Clinical Implications

- Dotefonium vs. Fazadinium : Dotefonium’s thiophene ring enhances selectivity for muscarinic receptors over nicotinic targets, reducing systemic neuromuscular side effects ().

- Dotefonium vs. Cyclobenzaprine : Central vs. peripheral action dictates clinical use; Cyclobenzaprine is ineffective for visceral spasms ().

- Safety Profile : Dotefonium’s lower CCS correlates with reduced plasma protein binding, enabling faster renal excretion compared to Fazadinium ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.